molecular formula C14H11F3N2O B4184671 N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide

N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B4184671
M. Wt: 280.24 g/mol
InChI Key: WOGCGGHLJSJNEO-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide involves the inhibition of the protein kinase CK2. CK2 is a protein that plays a crucial role in cell proliferation and survival. This compound binds to the ATP-binding site of CK2, which inhibits its activity. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to decrease the expression of various oncogenes, including c-Myc, Cyclin D1, and Bcl-2. This compound has also been found to increase the expression of tumor suppressor genes, including p53 and p21. This compound has been found to induce G1 cell cycle arrest, which is a process that prevents cells from entering the S phase of the cell cycle. This compound has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This compound has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has various advantages and limitations for lab experiments. One of the advantages of this compound is its high potency, which allows for the use of low concentrations of the compound in experiments. This compound has also been found to have high selectivity for CK2, which reduces the potential for off-target effects. One of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. This compound has also been found to have poor pharmacokinetic properties, which limits its potential for in vivo studies.

Future Directions

There are various future directions for the research of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide. One of the future directions is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another future direction is the investigation of the combination therapy of this compound with other chemotherapy drugs. The potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease, is also an area of future research. The use of this compound as a tool for studying the role of CK2 in various cellular processes is also an area of future research.
Conclusion:
In conclusion, this compound is a promising compound that has various scientific research applications. The synthesis of this compound has been optimized to produce a high yield of the compound. This compound has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. This compound has also been found to have low toxicity in normal cells. This compound has various advantages and limitations for lab experiments, including its high potency and low solubility in water. There are various future directions for the research of this compound, including the development of this compound analogs with improved properties and the investigation of combination therapy with other chemotherapy drugs.

Scientific Research Applications

N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to have various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. This compound has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)11-5-3-4-10(8-11)13(20)19-9-12-6-1-2-7-18-12/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGCGGHLJSJNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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